

A Technical Guide to the Physicochemical Properties of Dimethyl 4-aminophthalate

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Compound of Interest

Compound Name: *Dimethyl 4-aminophthalate*

Cat. No.: *B181580*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Dimethyl 4-aminophthalate**, a compound of interest in chemical synthesis and pharmaceutical research. The information is presented to facilitate its use in laboratory and development settings, with a focus on structured data, detailed experimental methodologies, and clear visual representations of workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Dimethyl 4-aminophthalate**. It is important to note that several of these values are predicted and should be confirmed experimentally.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{11}NO_4$	[1] [2] [3] [4]
Molecular Weight	209.20 g/mol	[1] [3]
Appearance	Light yellow to yellow solid	[5]
Melting Point	Not available. Experimental determination is required.	
Boiling Point	347.8 ± 22.0 °C (Predicted)	[5]
Density	1.248 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	1.32 ± 0.10 (Predicted)	[5]
LogP	1.17	[1]
Storage Conditions	2-8°C, protect from light, keep in a dark place, sealed in dry conditions.	[5]

Spectroscopic Data

While specific experimental spectra for **Dimethyl 4-aminophthalate** are not widely available, with some suppliers noting they do not perform analytical characterization, the expected spectral characteristics can be inferred from its structure.[\[4\]](#)

Expected ¹H NMR Spectral Data:

- Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns dependent on their coupling with neighboring protons.
- Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.
- Methyl Protons: Two singlets, each integrating to 3H, corresponding to the two methoxy (-OCH₃) groups.

Expected ^{13}C NMR Spectral Data:

- Carbonyl Carbons: Signals in the downfield region (typically δ 165-180 ppm) corresponding to the two ester carbonyl carbons.
- Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).
- Methyl Carbons: Signals in the upfield region (typically δ 50-60 ppm) corresponding to the two methoxy carbons.

Expected IR Spectral Data:

- N-H Stretching: A medium to strong absorption band in the region of 3300-3500 cm^{-1} corresponding to the amino group.
- C-H Stretching: Absorption bands in the region of 2850-3000 cm^{-1} for the methyl and aromatic C-H bonds.
- C=O Stretching: A strong absorption band around 1700-1730 cm^{-1} characteristic of the ester carbonyl groups.
- C=C Stretching: Absorption bands in the region of 1450-1600 cm^{-1} corresponding to the aromatic ring.
- C-O Stretching: Absorption bands in the region of 1000-1300 cm^{-1} for the ester C-O bonds.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **Dimethyl 4-aminophthalate** is placed in a capillary tube, which is sealed at one end. The sample is packed down to the bottom of the tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, and dimethyl sulfoxide (DMSO).
- Sample Preparation: A known mass of **Dimethyl 4-aminophthalate** is added to a known volume of the selected solvent in a sealed container.
- Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: The concentration of **Dimethyl 4-aminophthalate** in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/100mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

- Sample Preparation: A few milligrams of **Dimethyl 4-aminophthalate** are dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[6]
- Data Acquisition: The sample is placed in an NMR spectrometer, and the ^1H and ^{13}C NMR spectra are acquired.[6]
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
- Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

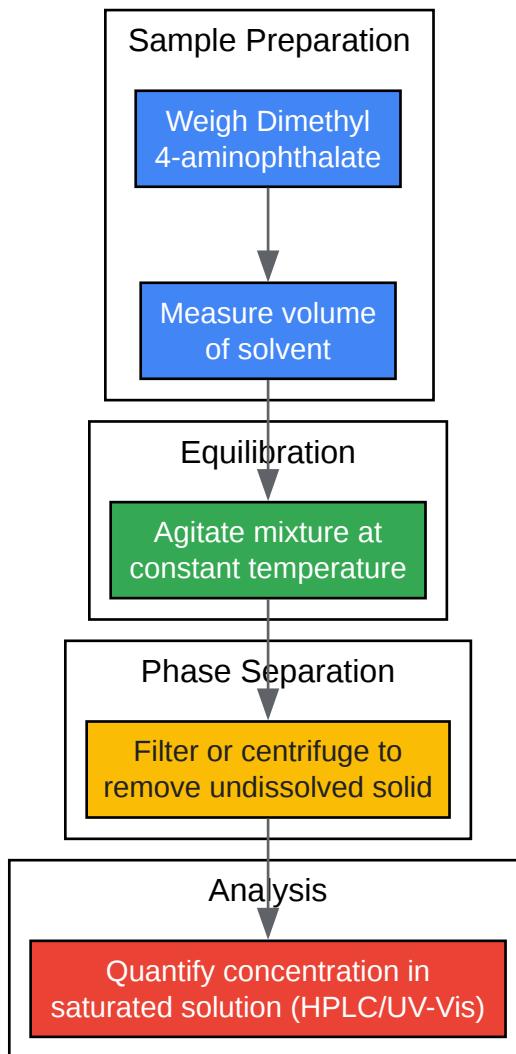
Methodology:

- Sample Preparation: A small amount of the solid sample can be prepared as a KBr pellet or as a mull with Nujol.
- Data Acquisition: The prepared sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000 to 400 cm^{-1}).
- Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in **Dimethyl 4-aminophthalate**.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of **Dimethyl 4-aminophthalate**.



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